3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1797320-81-0
VCID: VC6160111
InChI: InChI=1S/C14H14FN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19)
SMILES: C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=NC=CS3
Molecular Formula: C14H14FN3OS
Molecular Weight: 291.34

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

CAS No.: 1797320-81-0

Cat. No.: VC6160111

Molecular Formula: C14H14FN3OS

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide - 1797320-81-0

Specification

CAS No. 1797320-81-0
Molecular Formula C14H14FN3OS
Molecular Weight 291.34
IUPAC Name 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C14H14FN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19)
Standard InChI Key GMXFTUDTPURTLS-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, delineates its core components:

  • Benzamide backbone: A benzene ring substituted with a fluorine atom at the 3-position and an amide group at the 1-position.

  • Pyrrolidine-thiazole moiety: A five-membered pyrrolidine ring linked to a 1,3-thiazole heterocycle at the nitrogen atom.

This configuration introduces steric and electronic complexity, enabling interactions with diverse biological targets.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₄FN₃OS
Molecular Weight291.35 g/mol
logP (Partition Coefficient)~2.9 (predicted)
Hydrogen Bond Acceptors3
Topological Polar Surface Area36.4 Ų

Stereochemical Considerations

The pyrrolidine ring introduces chirality at the 3-position, yielding enantiomers with potentially distinct pharmacological profiles. Computational models suggest the (S)-enantiomer exhibits superior binding affinity to neurological targets like P2X3 receptors due to favorable spatial alignment of the thiazole and benzamide groups .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a three-step sequence optimized for scalability and purity:

Step 1: Thiazole Ring Formation
The 1,3-thiazole component is synthesized via Hantzsch thiazole synthesis, reacting α-chloroketones with thiourea derivatives under acidic conditions. This method achieves >80% yield in laboratory settings .

Step 2: Pyrrolidine Functionalization
A Mitsunobu reaction couples the thiazole intermediate with pyrrolidin-3-amine, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step introduces stereochemical control, favoring the (S)-configuration .

Step 3: Benzamide Coupling
3-Fluorobenzoyl chloride is reacted with the pyrrolidine-thiazole intermediate in dichloromethane with triethylamine as a base. Purification via column chromatography yields the final product with ≥95% purity.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Thiourea, HCl, 80°C, 6h8290
2DEAD, PPh₃, THF, 0°C→RT, 12h7588
3Et₃N, DCM, RT, 4h9195

Industrial-Scale Challenges

Industrial production faces hurdles in chiral resolution and thiazole stability. Continuous-flow reactors mitigate exothermic risks during thiazole formation, while enzymatic resolution techniques improve enantiomeric excess (ee) to >99% .

Biological Activity and Mechanism of Action

P2X3 Receptor Antagonism

The compound demonstrates nanomolar affinity (IC₅₀ = 12.3 nM) for P2X3 receptors, ion channels implicated in neuropathic pain and chronic inflammation . Structural analysis reveals:

  • The fluorine atom engages in halogen bonding with Thr184 of the receptor.

  • The thiazole ring’s sulfur atom coordinates with Lys63 via van der Waals interactions.

Table 3: In Vitro Receptor Binding Data

TargetAssay TypeIC₅₀ (nM)Selectivity Index (vs. P2X1)
P2X3Calcium Flux12.3450
P2X2/3Electrophysiology89.738

Pharmacological Applications

Neuropathic Pain Management

In rodent models of diabetic neuropathy, oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 8 hours. The effect correlates with P2X3 receptor occupancy measured via PET imaging .

Inflammatory Bowel Disease (IBD)

The compound suppressed TNF-α production in colonic macrophages (EC₅₀ = 45 nM) and reduced intestinal inflammation in DSS-treated mice by 78% at 5 mg/kg/day .

Toxicity and Pharmacokinetics

ADME Profiling

  • Absorption: 92% oral bioavailability in rats due to high intestinal permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring forms an inactive N-oxide derivative.

  • Excretion: Renal (60%) and fecal (35%) elimination over 24h.

Table 4: Pharmacokinetic Parameters (Rat, IV 2 mg/kg)

ParameterValue
Cₘₐₓ1.2 µg/mL
t₁/₂3.8 h
AUC₀–∞14.7 µg·h/mL
Vd1.1 L/kg

Comparative Analysis with Structural Analogs

Thiazole-Benzamide Derivatives

Replacing the pyrrolidine with piperidine reduces P2X3 affinity 10-fold, underscoring the importance of ring size in receptor docking .

Fluorine Substitution Effects

The 3-fluoro analog exhibits 5-fold greater metabolic stability than its 4-fluoro counterpart due to reduced CYP2D6 susceptibility.

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